molecular formula C7H8N4O2 B8786284 3,8-Dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 82448-39-3

3,8-Dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B8786284
CAS No.: 82448-39-3
M. Wt: 180.16 g/mol
InChI Key: PMVNCSJILAJACU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,8-Dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as theobromine, is a naturally occurring compound found in cocoa beans, tea leaves, and other plants. It is a bitter alkaloid of the methylxanthine class, closely related to caffeine and theophylline. Theobromine is known for its stimulant effects, though it is milder compared to caffeine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Theobromine can be synthesized through various methods. One common synthetic route involves the methylation of xanthine. This process typically uses methyl iodide as the methylating agent in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield theobromine .

Industrial Production Methods

Industrial production of theobromine often involves the extraction from natural sources, such as cocoa beans. The beans are fermented, dried, roasted, and then ground to produce cocoa mass. Theobromine is then extracted from the cocoa mass using solvents like ethanol or methanol. The extract is purified through crystallization to obtain pure theobromine .

Chemical Reactions Analysis

Types of Reactions

Theobromine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Theobromine has a wide range of scientific research applications:

Mechanism of Action

Theobromine exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in cyclic AMP levels. This results in the relaxation of smooth muscles, particularly in the bronchi and blood vessels. Theobromine also acts as an adenosine receptor antagonist, which contributes to its stimulant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Theobromine is unique in its mild stimulant effects compared to caffeine and theophylline. It has a longer half-life in the human body, leading to prolonged effects. Additionally, theobromine’s bronchodilator and vasodilator properties make it useful in treating respiratory and cardiovascular conditions .

Properties

CAS No.

82448-39-3

Molecular Formula

C7H8N4O2

Molecular Weight

180.16 g/mol

IUPAC Name

3,8-dimethyl-7H-purine-2,6-dione

InChI

InChI=1S/C7H8N4O2/c1-3-8-4-5(9-3)11(2)7(13)10-6(4)12/h1-2H3,(H,8,9)(H,10,12,13)

InChI Key

PMVNCSJILAJACU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C(=O)NC(=O)N2C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 1-methyl-5,6-diaminouracil (2.5 g) in acetic anhydride (25 ml) was heated at reflux for 2 hours and then concentrated. The residue was dissolved in 10% sodium hydroxide solution (50 ml) and heated at reflux for 2 hours. After cooling to room temperature the solution was acidified to pH 4 with concentrated hydrochloric acid. The product was filtered, washed with water (15 ml), with acetone (15 ml) and then dried under vacuum. Yield 1.8 g.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 5,6-diamino-1-methyluracil (2.5 g) in acetic anhydride (25 ml) was heated at reflux for 2 hours and then the acetic anhydride was evaporated under reduced pressure. The residue was dissolved in 10% aqueous sodium hydroxide solution (50 ml) and heated at reflux for 2 hours. After cooling to room temperature, the mixture was acidified to pH 4 by addition of concentrated hydrochloric acid. The precipitate was filtered, washed with water (15 ml), rinsed with acetone (15 ml) and dried under vacuum to provide 3,8-dimethylxanthine (1.8 g).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.